1-[2-(Benzyloxy)-5-fluorophenyl]-2-bromo-3-[4-(trifluoromethyl)phenyl]propan-1-one
Overview
Description
1-[2-(Benzyloxy)-5-fluorophenyl]-2-bromo-3-[4-(trifluoromethyl)phenyl]propan-1-one is a synthetic organic compound It possesses a complex structure featuring benzyloxy, fluorophenyl, bromo, and trifluoromethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Benzyloxy)-5-fluorophenyl]-2-bromo-3-[4-(trifluoromethyl)phenyl]propan-1-one typically involves multiple steps:
Starting Materials: : The synthesis starts with the procurement of benzyloxy, fluorophenyl, and trifluoromethylphenyl intermediates.
Reaction Conditions: : These intermediates are subjected to bromination using N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide under controlled temperature conditions.
Coupling Reactions: : The brominated intermediates undergo coupling reactions facilitated by palladium catalysts to form the final compound.
Industrial Production Methods: In an industrial setting, large-scale production may involve:
Continuous-Flow Reactors: : Utilization of continuous-flow reactors for efficient synthesis.
Optimized Catalysis: : Development of optimized catalysts and reaction conditions to enhance yield and purity.
Purification Techniques: : Implementation of advanced purification techniques like recrystallization and chromatography to obtain high-quality product.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Benzyloxy)-5-fluorophenyl]-2-bromo-3-[4-(trifluoromethyl)phenyl]propan-1-one undergoes several types of chemical reactions:
Oxidation: : Oxidative processes can modify the benzyloxy group, leading to products like benzaldehyde derivatives.
Reduction: : Reduction of the bromo group can yield various reduced derivatives.
Substitution: : Nucleophilic substitution reactions at the bromo position produce a range of substituted products.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), sodium dichromate (Na2Cr2O7)
Reduction: : Sodium borohydride (NaBH4), hydrogen gas (H2) with a palladium catalyst (Pd/C)
Substitution: : Sodium azide (NaN3), sodium thiolate (NaSR)
Major Products Formed: The reactions yield major products such as substituted benzyl derivatives, fluorophenyl analogs, and trifluoromethylphenyl compounds.
Scientific Research Applications
1-[2-(Benzyloxy)-5-fluorophenyl]-2-bromo-3-[4-(trifluoromethyl)phenyl]propan-1-one has diverse applications in scientific research:
Chemistry: : Used as a precursor for synthesizing complex organic molecules.
Biology: : Applied in the study of biochemical pathways and interactions due to its unique structural properties.
Medicine: : Investigated for potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: : Utilized in the production of advanced materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism by which 1-[2-(Benzyloxy)-5-fluorophenyl]-2-bromo-3-[4-(trifluoromethyl)phenyl]propan-1-one exerts its effects involves several molecular targets and pathways:
Molecular Targets: : The compound interacts with various enzymes and receptors, influencing biochemical processes.
Pathways Involved: : It modulates pathways related to cell signaling, inflammation, and cell growth, depending on the context of its application.
Comparison with Similar Compounds
Compared to other compounds with similar structural motifs, 1-[2-(Benzyloxy)-5-fluorophenyl]-2-bromo-3-[4-(trifluoromethyl)phenyl]propan-1-one exhibits unique properties due to the presence of both fluorine and trifluoromethyl groups:
Unique Fluorination: : Fluorine atoms enhance stability and bioavailability.
Distinct Bromination: : The bromo group allows for diverse chemical modifications.
List of Similar Compounds
1-[2-(Benzyloxy)-5-fluorophenyl]-2-iodo-3-[4-(trifluoromethyl)phenyl]propan-1-one
1-[2-(Benzyloxy)-5-chlorophenyl]-2-bromo-3-[4-(trifluoromethyl)phenyl]propan-1-one
1-[2-(Benzyloxy)-5-fluorophenyl]-2-bromo-3-[4-(difluoromethyl)phenyl]propan-1-one
Properties
IUPAC Name |
2-bromo-1-(5-fluoro-2-phenylmethoxyphenyl)-3-[4-(trifluoromethyl)phenyl]propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrF4O2/c24-20(12-15-6-8-17(9-7-15)23(26,27)28)22(29)19-13-18(25)10-11-21(19)30-14-16-4-2-1-3-5-16/h1-11,13,20H,12,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSUPQVRZCWNQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)F)C(=O)C(CC3=CC=C(C=C3)C(F)(F)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrF4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381736 | |
Record name | 1-[2-(benzyloxy)-5-fluorophenyl]-2-bromo-3-[4-(trifluoromethyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
298186-76-2 | |
Record name | 1-[2-(benzyloxy)-5-fluorophenyl]-2-bromo-3-[4-(trifluoromethyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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